molecular formula C20H19N3O5S B2855179 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 941952-81-4

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

Cat. No. B2855179
CAS RN: 941952-81-4
M. Wt: 413.45
InChI Key: DEZZMFPHJZYCSB-UHFFFAOYSA-N
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Description

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a useful research compound. Its molecular formula is C20H19N3O5S and its molecular weight is 413.45. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anticancer Activity

A study conducted by Tumosienė et al. (2020) explored the antioxidant and anticancer activity of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including compounds structurally related to N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide. These compounds demonstrated significant antioxidant activity, surpassing that of ascorbic acid in some cases. Moreover, they exhibited anticancer activity against human glioblastoma and triple-negative breast cancer cell lines, with some derivatives showing enhanced cytotoxicity towards glioblastoma cells Tumosienė et al., 2020.

Antimicrobial Activity

Kumar et al. (2013) synthesized a series of 2,3-dihydrobenzo[b][1,4]thiazepines, closely related to the compound , which displayed notable antibacterial and antifungal activities against various strains. The antimicrobial efficacy of these compounds was comparable to that of established antibiotics such as ciprofloxacin and fluconazole, highlighting their potential as antimicrobial agents Kumar et al., 2013.

Anti-Inflammatory and Analgesic Agents

Research by Abu‐Hashem et al. (2020) on derivatives from visnaginone and khellinone, which share a structural resemblance with the compound , revealed that these novel compounds exhibit significant anti-inflammatory and analgesic properties. The compounds were evaluated for their inhibition of cyclooxygenase-1/2 (COX-1/2) and demonstrated high COX-2 selectivity, along with noteworthy analgesic and anti-inflammatory activities Abu‐Hashem et al., 2020.

Lipoxygenase Inhibition

A study by Aziz‐ur‐Rehman et al. (2016) on N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives demonstrated moderate lipoxygenase (LOX) inhibitory activities. These findings suggest the potential therapeutic application of such compounds in diseases where LOX plays a key role Aziz‐ur‐Rehman et al., 2016.

Nematocidal Activity

Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, which showed promising nematocidal activity against Bursaphelenchus xylophilus. Compounds from this study demonstrated higher efficacy than the commercial agent Tioxazafen, indicating their potential as lead compounds for nematicide development Liu et al., 2022.

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-25-14-3-5-15(6-4-14)29-11-8-18(24)21-20-23-22-19(28-20)13-2-7-16-17(12-13)27-10-9-26-16/h2-7,12H,8-11H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZZMFPHJZYCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide

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